Ethyl 4-(4-methylphenyl)-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate
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Overview
Description
Ethyl 4-(4-methylphenyl)-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-methylphenyl)-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Substitution Reactions: The thiophene ring is then subjected to electrophilic aromatic substitution reactions to introduce the 4-methylphenyl and pyridin-4-ylcarbonyl groups.
Esterification: The carboxyl group on the thiophene ring is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-methylphenyl)-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the pyridinyl and phenyl groups.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 4-(4-methylphenyl)-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: The compound is explored for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-methylphenyl)-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-methoxyphenyl)-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate
- Ethyl 4-(4-chlorophenyl)-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate
Uniqueness
Ethyl 4-(4-methylphenyl)-2-[(pyridin-4-ylcarbonyl)amino]thiophene-3-carboxylate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.
Properties
Molecular Formula |
C20H18N2O3S |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
ethyl 4-(4-methylphenyl)-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C20H18N2O3S/c1-3-25-20(24)17-16(14-6-4-13(2)5-7-14)12-26-19(17)22-18(23)15-8-10-21-11-9-15/h4-12H,3H2,1-2H3,(H,22,23) |
InChI Key |
XEDZNZPLOZKTSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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